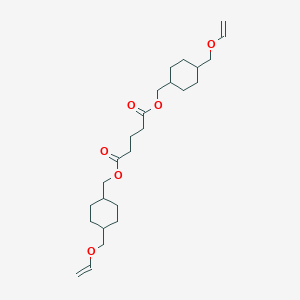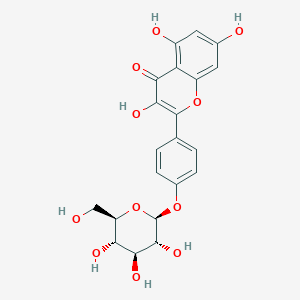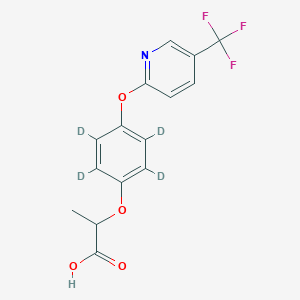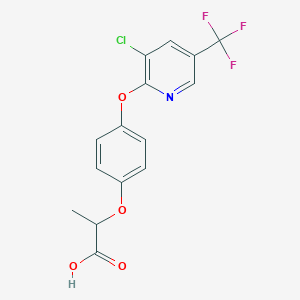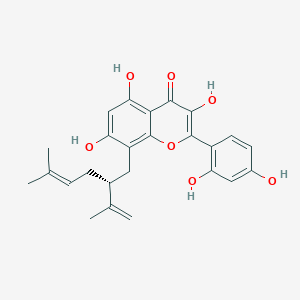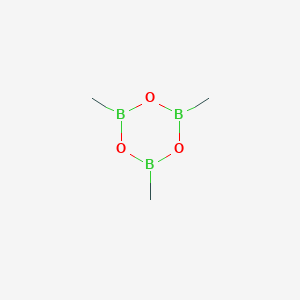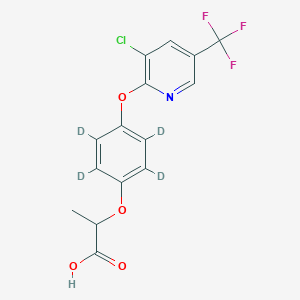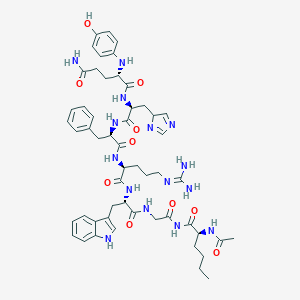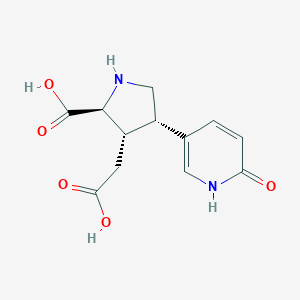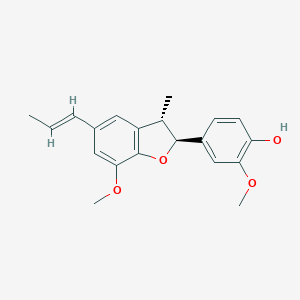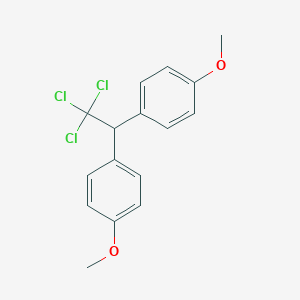![molecular formula C25H48N2O5 B150367 10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one CAS No. 137120-29-7](/img/structure/B150367.png)
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one is a member of the fluvirucin family, which are 14-membered macrolactam polyketides known for their antifungal and antiviral activities . These compounds are characterized by a β-alanine starter unit in their polyketide skeletons . Fluvirucins are produced by rare actinomycetes such as the genera Actinomadura, Nonomuraea, and Nocardiopsis .
Preparation Methods
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one is typically produced through fermentation processes involving actinomycetes. The production involves growing the actinomycete strains in a suitable medium, followed by extraction and purification of the compound . The fermentation broth is subjected to solvent extraction and chromatography to isolate fluvirucin B3 as colorless crystals . The biosynthetic pathway involves the incorporation of β-amino acids into the polyketide skeleton, catalyzed by specific enzymes such as adenylation enzymes and acyl carrier proteins .
Chemical Reactions Analysis
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The β-alanine moiety in the polyketide skeleton is a key site for these reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions include modified macrolactams with altered biological activities .
Scientific Research Applications
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one has a wide range of scientific research applications. In chemistry, it is studied for its unique macrolactam structure and its potential for synthetic modifications . In biology, fluvirucin B3 is investigated for its antifungal and antiviral properties, making it a candidate for developing new therapeutic agents . In medicine, it is explored for its potential to treat infections caused by fungi and viruses . Industrially, fluvirucin B3 is used in the development of biocontrol agents for agricultural applications .
Mechanism of Action
The mechanism of action of fluvirucin B3 involves the inhibition of fungal and viral growth by interfering with their cellular processes . The compound targets specific enzymes and pathways essential for the survival and replication of these pathogens . For example, fluvirucin B3 inhibits the activity of chitinase and β-1,3-glucanase, enzymes crucial for fungal cell wall synthesis . This leads to the disruption of cell wall integrity and ultimately the death of the fungal cells .
Comparison with Similar Compounds
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one is part of a larger family of fluvirucins, including fluvirucins B1, B2, B4, and B5 . These compounds share a similar macrolactam structure but differ in their side chains and functional groups . This compound is unique due to its specific β-alanine starter unit and its potent antifungal and antiviral activities . Other similar compounds include vicenistatin and rifamycin, which also belong to the macrolactam family and exhibit similar biological activities .
Properties
CAS No. |
137120-29-7 |
|---|---|
Molecular Formula |
C25H48N2O5 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one |
InChI |
InChI=1S/C25H48N2O5/c1-5-17-10-8-11-19(7-3)24(30)27-15-9-12-18(6-2)20(14-13-17)32-25-23(29)21(26)22(28)16(4)31-25/h16-23,25,28-29H,5-15,26H2,1-4H3,(H,27,30)/t16-,17?,18?,19?,20?,21+,22+,23+,25-/m0/s1 |
InChI Key |
RSMFLBIGOXZFRL-WTJPBOPRSA-N |
SMILES |
CCC1CCCC(C(=O)NCCCC(C(CC1)OC2C(C(C(C(O2)C)O)N)O)CC)CC |
Isomeric SMILES |
CCC1CCCC(C(=O)NCCCC(C(CC1)O[C@H]2[C@@H]([C@@H]([C@@H]([C@@H](O2)C)O)N)O)CC)CC |
Canonical SMILES |
CCC1CCCC(C(=O)NCCCC(C(CC1)OC2C(C(C(C(O2)C)O)N)O)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


